5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17556587
InChI: InChI=1S/C5H8N2O2S/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8)
SMILES:
Molecular Formula: C5H8N2O2S
Molecular Weight: 160.20 g/mol

5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one

CAS No.:

Cat. No.: VC17556587

Molecular Formula: C5H8N2O2S

Molecular Weight: 160.20 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one -

Specification

Molecular Formula C5H8N2O2S
Molecular Weight 160.20 g/mol
IUPAC Name 5-propan-2-yloxy-3H-1,3,4-thiadiazol-2-one
Standard InChI InChI=1S/C5H8N2O2S/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8)
Standard InChI Key RHQNTKIJEWDLOI-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=NNC(=O)S1

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The systematic name 5-isopropoxy-1,3,4-thiadiazol-2(3H)-one derives from its core heterocyclic framework: a five-membered 1,3,4-thiadiazole ring containing one sulfur and two nitrogen atoms. The numbering convention assigns the sulfur atom to position 1, with adjacent nitrogen atoms at positions 3 and 4. The isopropoxy group (OCH(CH3)2-\text{OCH}(\text{CH}_3)_2) occupies position 5, while the ketone oxygen is at position 2. The "(3H)" notation indicates partial saturation at position 3, where a hydrogen atom is tautomerically exchangeable .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number37158-83-1
Molecular FormulaC5H8N2O2S\text{C}_5\text{H}_8\text{N}_2\text{O}_2\text{S}
Molecular Weight160.19 g/mol
Purity≥97%
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated 1.2–1.5 (calculated)

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions between thiosemicarbazides and carboxylic acid derivatives. For 5-isopropoxy-1,3,4-thiadiazol-2(3H)-one, a plausible pathway involves:

  • Formation of Thiosemicarbazide Intermediate: Reacting isopropoxyacetic acid hydrazide with carbon disulfide (CS2\text{CS}_2) in basic conditions to form a thiosemicarbazide intermediate .

  • Cyclodehydration: Treating the intermediate with a cyclizing agent such as polyphosphate ester (PPE), which facilitates intramolecular cyclization via elimination of water .

Scheme 1: Proposed Synthesis

Isopropoxyacetic acid hydrazide+CS2KOHThiosemicarbazidePPE5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one\text{Isopropoxyacetic acid hydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiosemicarbazide} \xrightarrow{\text{PPE}} \text{5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one}

This method aligns with greener chemistry principles by avoiding toxic chlorinating agents like POCl3\text{POCl}_3 .

Alternative Methodologies

Patent literature describes related compounds synthesized via reactions of hydrazinecarbodithioates with hydrazonoyl chlorides in the presence of triethylamine . For example, substituting methyl hydrazinecarbodithioate with isopropoxy analogs could yield the target compound .

Biological and Pharmacological Relevance

Structure-Activity Relationships (SAR)

Key structural features influencing bioactivity include:

  • Substituent at Position 5: Bulky groups like isopropoxy enhance lipophilicity and membrane permeability .

  • Ketone at Position 2: Critical for hydrogen bonding with enzyme active sites .

Industrial and Agrochemical Applications

Herbicidal Activity

Thiadiazoles with electron-withdrawing substituents (e.g., nitro, carbonyl) disrupt chlorophyll biosynthesis by inhibiting PPO, a mechanism leveraged in herbicides like flumioxazin . 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one could serve as a precursor for novel agrochemicals.

Pharmaceutical Intermediate

The compound’s scaffold is amenable to derivatization. For example, coupling with benzothiazole moieties (as in 1a–w) enhances PPO inhibition, highlighting its utility in drug discovery .

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies using eco-friendly catalysts .

  • Biological Screening: Evaluating antimicrobial, anticancer, and neuroprotective activities.

  • Computational Studies: Molecular docking to predict binding modes with MAO-A and PPO .

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